molecular formula C18H36O2 B052629 16-Methylheptadecanoic acid CAS No. 2724-58-5

16-Methylheptadecanoic acid

Cat. No. B052629
CAS RN: 2724-58-5
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
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Description

16-Methylheptadecanoic acid is a specific chemical compound whose detailed studies, including synthesis, molecular structure, and properties, are crucial in understanding its chemical behavior and potential applications. Although direct studies on this compound are scarce, insights can be gained from research on similar fatty acids and synthetic methodologies.

Synthesis Analysis

Research on synthesis methods for complex molecules like 16-Methylheptadecanoic acid often focuses on efficiency and selectivity. A notable approach is the asymmetric synthesis of α-amino acids, which provides insights into synthesizing molecules with specific configurations (Aceña, Sorochinsky, & Soloshonok, 2012). While not directly related to 16-Methylheptadecanoic acid, the principles of asymmetric synthesis could be applicable.

Molecular Structure Analysis

Understanding the molecular structure is fundamental for predicting the behavior and reactivity of compounds like 16-Methylheptadecanoic acid. Techniques and insights from studies on similar molecules can be useful. For example, research on the brain's serotonergic system using labeled α-methyl-l-tryptophan offers a glimpse into how molecular structures impact biological systems (Diksic & Young, 2001).

Chemical Reactions and Properties

The reactivity and chemical properties of molecules like 16-Methylheptadecanoic acid can be inferred from studies on related compounds. The review on biomass-derived levulinic acid highlights the versatility and reactivity of carboxylic acids in drug synthesis, providing a context for understanding how 16-Methylheptadecanoic acid might behave in chemical reactions (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of chemical compounds are crucial for their practical applications. While specific studies on 16-Methylheptadecanoic acid are not available, general methodologies for analyzing chemical compounds' physical properties can be found in the literature. The review on process synthesis outlines how chemical engineers select and connect components to create chemical processes, which includes considerations of physical properties (Nishida, Stephanopoulos, & Westerberg, 1981).

Chemical Properties Analysis

Chemical properties are informed by both the molecular structure and potential chemical reactions. Insights into the synthesis and applications of polyglycolic acid, for instance, provide information on how chemical properties influence biomedical applications, which could be relevant for understanding the applications of 16-Methylheptadecanoic acid (Budak, Sogut, & Sezer, 2020).

Scientific Research Applications

Application 1: Hair Barrier Recovery

  • Scientific Field : Chemical Biology, Physical Chemistry, Biophysical Chemistry, Lipids .
  • Summary of the Application : 16-Methylheptadecanoic acid (16-MHA) has been used in a biomimetic approach to restore the lipid barrier on human hair, which is essential for defense against aging and environmental stresses . The primary component of this lipid barrier is 18-methyleicosanoic acid (18-MEA), which provides hydrophobic properties and protective benefits . Since 18-MEA cannot be regenerated once damaged, it is critical to develop technology that can permanently bind alternative materials to hair .
  • Methods of Application or Experimental Procedures : Once it was determined that 18-MEA was removed from the hair using X-ray photoelectron spectroscopy (XPS), pentaerythritol tetraisoosterate (PTIS) was hydrolyzed and observed via gas chromatography/mass spectrometry (GC/MS) to confirm that mimic 18-MEA, 16-MHA was obtained at pH 4 or lower . The 16-MHA was bioconjugated to damaged hair from which 18-MEA was removed via a carbodiimide reaction using polycarbodiimide .
  • Results or Outcomes : Time-of-flight secondary ion mass spectrometry (TOF-SIMS) confirmed that 16-MHA remained on the surface of bioconjugated hair even after washing . Observation of the endothermic reaction of moisture in the hair using a differential scanning calorimeter (DSC) and evaluation of the moisture content confirmed that the hair bioconjugated with 16-MHA exhibited similar physical properties to virgin hair . This biomimetic approach has been demonstrated to restore both external structural integrity and internal moisture homeostasis .

Application 2: Metal Processing and Machinery

  • Scientific Field : Industrial Chemistry, Mechanical Engineering .
  • Summary of the Application : 16-Methylheptadecanoic acid is used as a lubricant in the field of metal processing and machinery . It is particularly suitable for the processing of active metals such as aluminum and magnesium .
  • Results or Outcomes : The use of 16-Methylheptadecanoic acid as a lubricant can lead to smoother operation of machinery and less wear and tear on metal parts .

Application 3: Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 16-Methylheptadecanoic acid is used in organic synthesis, specifically in the preparation of 16-Methylheptadecanoic acid esters .
  • Results or Outcomes : The outcome of this application is the production of 16-Methylheptadecanoic acid esters, which can be used in various other chemical reactions or applications .

Application 4: Additive in Various Products

  • Scientific Field : Industrial Chemistry .
  • Summary of the Application : 16-Methylheptadecanoic acid is often used as an additive in various products such as softeners, plasticizers, lubricants, and adhesives . It can also be used in the preparation of products like resins, paints, inks, lubricating oils, candles, and perfumes .
  • Results or Outcomes : The use of 16-Methylheptadecanoic acid as an additive can improve the properties of the final product, such as its flexibility, lubricity, adhesion, and fragrance .

Application 5: Pet Care Products

  • Scientific Field : Industrial Chemistry, Pet Care .
  • Summary of the Application : 16-Methylheptadecanoic acid is used as a detergent and emulsifier in pet care products .
  • Results or Outcomes : The use of 16-Methylheptadecanoic acid as a detergent and emulsifier can improve the cleaning effectiveness of pet care products and provide better care for pets .

Application 6: Preparation of Various Products

  • Scientific Field : Industrial Chemistry .
  • Summary of the Application : 16-Methylheptadecanoic acid is used in the preparation of various products such as resins, paints, inks, lubricating oils, candles, and perfumes .
  • Results or Outcomes : The use of 16-Methylheptadecanoic acid in the preparation of these products can enhance their properties and effectiveness .

properties

IUPAC Name

16-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040790
Record name 16-Methylheptadecanoic acid
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid
Record name Isooctadecanoic acid
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Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

16-Methylheptadecanoic acid

CAS RN

2724-58-5, 30399-84-9
Record name Isostearic acid
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Record name Isooctadecanoic acid
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Record name Isooctadecanoic acid
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Record name 16-Methylheptadecanoic acid
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Record name Isooctadecanoic acid
Source European Chemicals Agency (ECHA)
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Record name 16-methylheptadecanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-METHYLHEPTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69.5 °C
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
K Saravanakumar, R Vivek, NS Boopathy… - journal of applied …, 2015 - Elsevier
… In this study the purified fraction of HDA was confirmed as the linear structure of 16-methylheptadecanoic acid methyl ester (HDA) by 1 H NMR and 13 C NMR. H NMR: 0.91 (d, 6H, J = …
Number of citations: 57 www.sciencedirect.com
RP Hansen, FB Shorland, NJ Cooke - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… The presence of 16-methylheptadecanoic acid in mutton fat is established by the chemical … mixed in equal proportions with pure 16-methylheptadecanoic acid supplied by Weitkamp (…
Number of citations: 20 www.ncbi.nlm.nih.gov
H Matuo, DA Cadenhead - Colloids and surfaces, 1989 - Elsevier
A study has been initiated to investigate the behavior of mixed straight-chain/iso-branched-chain fatty acid monolayer systems. In this publication we examine the effects of changing the …
Number of citations: 14 www.sciencedirect.com
S FB - The Biochemical Journal, 1956 - europepmc.org
… The presence of 16-methylheptadecanoic acid in mutton fat is established by the chemical … mixed in equal proportions with pure 16-methylheptadecanoic acid supplied by Weitkamp (…
Number of citations: 3 europepmc.org
MAINM FAT - core.ac.uk
… The presence of 16-methylheptadecanoic acid in mutton fat is established by the chemical … mixed in equal proportions with pure 16-methylheptadecanoic acid supplied by Weitkamp (…
Number of citations: 0 core.ac.uk
I Björkhem, H Danielsson - European Journal of Biochemistry, 1970 - Wiley Online Library
… The synthesis of tritium-labeled 14-methylpentadecanoic acid, 15-methylhexadecanoic acid and 16-methylheptadecanoic acid is described. These acids were found to be oxidized into …
Number of citations: 28 febs.onlinelibrary.wiley.com
J Jacob, G Grimmer - Journal of Lipid Research, 1967 - Elsevier
… have also been determined in human depot fat: 13-methyItetradecanoic, 12methyltetradecanoic, 14-methylpentadecanoic, 14-methylhexadecanoic, and 16-methylheptadecanoic acid. …
Number of citations: 24 www.sciencedirect.com
H Ram, AK Sahu, MS Said, AG Banpurkar… - Journal of hazardous …, 2019 - Elsevier
… In this study, a novel thermo stable biosurfactants, 1-Pentanonacontene (C 95 H 190 ) a fatty alkene and 3-Hydroxy-16-methylheptadecanoic acid (C 18 H 36 O 3 ) were isolated from a …
Number of citations: 23 www.sciencedirect.com
L Liu, D Xiao, H Lei, T Peng, J Li, T Cheng… - The FASEB …, 2017 - Wiley Online Library
… Iso-15:0 (13-methyltetradecanoic acid) and iso-18:0 (16-methylheptadecanoic acid), bound to bovine serum albumin (BSA), were added to cell culture medium and co-incubated for 24 h…
Number of citations: 4 faseb.onlinelibrary.wiley.com
N Boublenza, NB Dergal, L Belyagoubi… - Current Bioactive …, 2021 - ingentaconnect.com
… 12-methyltridecanoic acid methyl ester, 9-hexadecenoic acid methyl ester, hexadecanoic acid methyl ester, 14-methylhexadecanoic acid methyl ester and 16-methylheptadecanoic acid …
Number of citations: 2 www.ingentaconnect.com

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